

Technical Support Center: GSK805 Activity Assessment in Cell Culture

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: GSK805
Cat. No.: B15606167

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the activity of **GSK805**, a potent and orally bioavailable ROR γ t inhibitor, in cell culture experiments.^{[1][2]}

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **GSK805**?

A1: **GSK805** is an inverse agonist of the Retinoid-related Orphan Receptor gamma t (ROR γ t). ROR γ t is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^{[3][4]} By binding to ROR γ t, **GSK805** inhibits its transcriptional activity, leading to a suppression of the Th17 cell transcriptional network.^[3] This ultimately results in reduced IL-17 production and amelioration of Th17-mediated inflammation.^{[3][5]}

Q2: What are the primary applications of **GSK805** in research?

A2: **GSK805** is primarily used in immunology and drug discovery research to:

- Investigate the role of RORyt and Th17 cells in various inflammatory and autoimmune diseases.[4]
- Evaluate the therapeutic potential of RORyt inhibition in preclinical models of diseases such as psoriasis, multiple sclerosis (as modeled by Experimental Autoimmune Encephalomyelitis - EAE), and inflammatory bowel disease.[3][4][5]
- Serve as a reference compound in the development of new RORyt inhibitors.

Q3: What cell types are suitable for assessing **GSK805** activity?

A3: The most relevant cell types for assessing **GSK805** activity are those that express RORyt and are involved in the Th17 signaling pathway. These include:

- Primary Murine Naïve CD4+ T cells: These can be differentiated into Th17 cells in vitro.[3]
- Human Peripheral Blood Mononuclear Cells (PBMCs): Specifically, purified naïve or memory CD4+ T cells can be used for Th17 differentiation assays.[6]
- Cell lines: Reporter cell lines engineered to express RORyt and a luciferase reporter gene under the control of a RORyt-responsive promoter are commonly used for initial screening and potency determination.[3]

Q4: What is a typical effective concentration of **GSK805** in cell culture?

A4: The effective concentration of **GSK805** can vary depending on the cell type and assay. However, published studies have shown significant inhibition of Th17 cell responses at concentrations ranging from 0.3 μ M to 0.5 μ M.[3][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I prepare and store **GSK805**?

A5: **GSK805** is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[2] The stock solution should be stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions,

dilute the stock in your cell culture medium. Ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation and Intracellular Cytokine Staining

This protocol describes the differentiation of naïve CD4⁺ T cells into Th17 cells and the subsequent measurement of IL-17 production to assess the inhibitory activity of **GSK805**.

Methodology:

- Isolation of Naïve CD4⁺ T cells: Isolate naïve CD4⁺ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection kit.
- Cell Culture and Differentiation:
 - Plate the isolated naïve CD4⁺ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.
 - Culture the cells in a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF- β , IL-23, anti-IFN- γ , and anti-IL-4).
 - Add **GSK805** at various concentrations (e.g., 0.01 μ M to 1 μ M) or a vehicle control (DMSO) to the respective wells.
 - Incubate the cells for 3-4 days at 37°C and 5% CO₂.^[3]
- Restimulation and Intracellular Staining:
 - On the final day of culture, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
 - Harvest the cells and stain for surface markers (e.g., CD4).
 - Fix and permeabilize the cells using a commercially available kit.

- Stain for intracellular cytokines, specifically IL-17A and IFN- γ , using fluorescently labeled antibodies.
- Flow Cytometry Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Gate on the CD4+ T cell population and analyze the percentage of IL-17A+ and IFN- γ + cells.
 - The activity of **GSK805** is determined by the reduction in the percentage of IL-17A+ cells in the treated samples compared to the vehicle control.

Protocol 2: RORyt Reporter Gene Assay

This assay is used to quantify the direct inhibitory effect of **GSK805** on RORyt-mediated transcription.

Methodology:

- Cell Line: Use a suitable host cell line (e.g., HEK293T) co-transfected with two plasmids:
 - An expression vector for RORyt.
 - A reporter plasmid containing a luciferase gene driven by a promoter with RORyt response elements.
- Compound Treatment:
 - Plate the transfected cells in a 96-well plate.
 - Treat the cells with a serial dilution of **GSK805** or a vehicle control (DMSO).
 - Incubate for 18-24 hours.
- Luciferase Assay:
 - Lyse the cells and add a luciferase substrate.

- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of luciferase activity for each **GSK805** concentration relative to the vehicle control.
 - Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Th17 Differentiation Assays

Problem	Possible Cause	Recommended Solution
Low Th17 differentiation efficiency in the control group.	Suboptimal cytokine concentrations.	Titrate the concentrations of IL-6 and TGF- β . Ensure the bioactivity of the cytokines.
Poor quality of naïve CD4+ T cells.	Ensure high purity (>95%) of the isolated naïve CD4+ T cells. Use fresh cells whenever possible.	
Contamination of cell culture.	Maintain sterile technique. Regularly test for mycoplasma contamination. [9]	
High variability between replicate wells.	Uneven cell seeding.	Ensure proper cell mixing before plating. Use a multichannel pipette for consistency.
Edge effects in the plate.	Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS to maintain humidity.	
GSK805 shows no inhibitory effect.	Incorrect compound concentration.	Verify the stock solution concentration. Prepare fresh dilutions for each experiment.
Compound degradation.	Store the GSK805 stock solution properly at -20°C or -80°C and protect it from light.	
Insufficient incubation time.	Ensure the cells are incubated with GSK805 for the entire differentiation period (3-4 days).	

Table 2: Troubleshooting ROR γ t Reporter Gene Assays

Problem	Possible Cause	Recommended Solution
Low luciferase signal in the control group.	Low transfection efficiency.	Optimize the transfection protocol (e.g., DNA-to-reagent ratio, cell density).
Inactive luciferase reagent.	Use a fresh or properly stored luciferase assay reagent.	
High background signal.	Promoter leakiness.	Use a reporter plasmid with a minimal promoter.
Cell lysis issues.	Ensure complete cell lysis before adding the luciferase substrate.	
Inconsistent IC50 values.	Inaccurate serial dilutions.	Use calibrated pipettes and perform serial dilutions carefully.
Cell passage number.	Use cells within a consistent and low passage number range. [9]	

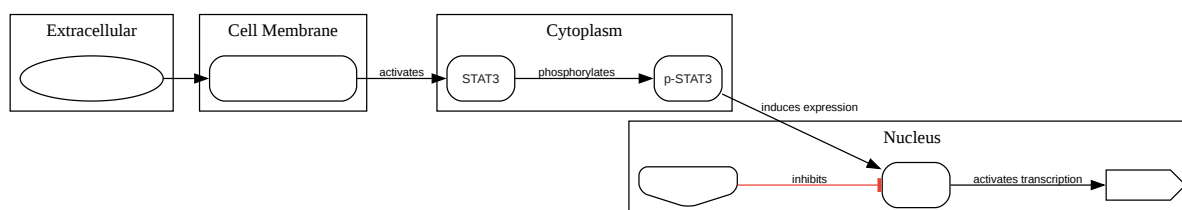
Data Presentation

Table 3: Example Data Summary for GSK805 Activity

Assay	Readout	GSK805 IC50 / EC50	Vehicle Control (0.1% DMSO)	Reference Compound (e.g., TMP778)
RORyt Reporter Assay	Luciferase Activity	15 nM	100% Activity	50 nM
Th17 Differentiation	% IL-17A+ Cells	100 nM	45%	300 nM
IL-17A ELISA	IL-17A Concentration (pg/mL)	85 nM	2500 pg/mL	250 nM

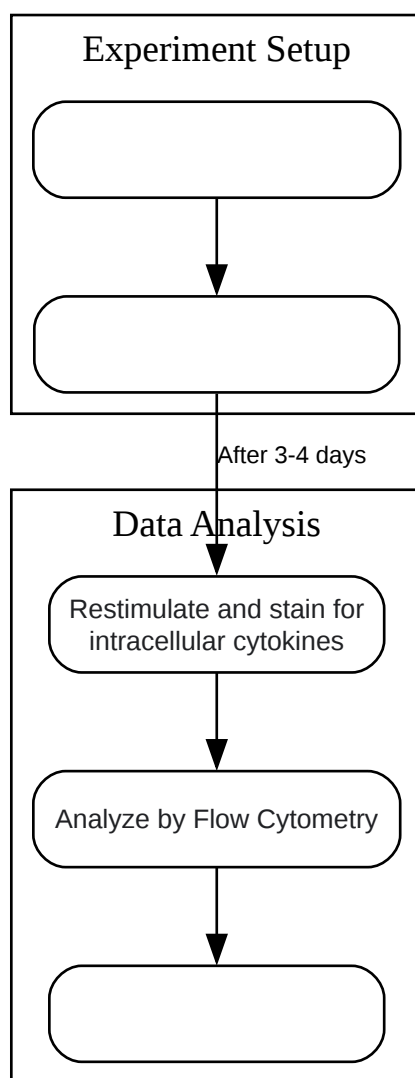
Note: The values presented in this table are for illustrative purposes only and may not reflect actual experimental results.

Visualizations



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Caption: **GSK805** inhibits the RORyt signaling pathway.



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Caption: Workflow for assessing **GSK805** activity.

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- To cite this document: BenchChem. [Technical Support Center: GSK805 Activity Assessment in Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15606167/docs#technical-support-center-gsk805-activity-assessment-in-cell-culture\]](https://www.benchchem.com/product/b15606167/docs#technical-support-center-gsk805-activity-assessment-in-cell-culture)

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